![molecular formula C23H21N3O6 B3017771 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one CAS No. 618365-00-7](/img/structure/B3017771.png)
4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one
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Overview
Description
The compound 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a highly functionalized pyrrolone derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of structurally related compounds. For instance, the first paper discusses the synthesis of 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones, which share a similar pyrrolone core with the compound . The second paper describes the synthesis of benzofuran-containing pyridine derivatives, which are structurally related to the benzofuran moiety present in the compound of interest .
Synthesis Analysis
The synthesis of related pyrrolone derivatives involves a multicomponent reaction, as described in the first paper . This process includes the reaction of an enamine with an arenesulfonyl isocyanate to yield highly functionalized pyrrolones. Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed, possibly involving the condensation of appropriate precursors such as a benzofuran-2-carbonyl derivative, a nitrophenyl-substituted compound, and a dimethylaminoethyl moiety under controlled conditions.
Molecular Structure Analysis
The molecular structure of pyrrolone derivatives is characterized by the presence of a 5-membered lactam ring with various substituents. The first paper provides evidence of the structure of these compounds through spectroscopic methods and, in one case, X-ray crystallography . The dynamic NMR behavior due to restricted rotation around the CN bond is also noted, which could be relevant to the compound , given its structural similarity.
Chemical Reactions Analysis
The chemical reactions of pyrrolone derivatives are not explicitly discussed in the provided papers. However, the presence of functional groups such as the alkylamino and arylsulfonyl groups in the compounds studied in the first paper suggests that they could undergo further chemical transformations, such as nucleophilic substitutions or conjugate additions . The nitro group in the compound of interest could also participate in various chemical reactions, including reduction to an amine or participation in electrophilic aromatic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the related compounds discussed in the papers. For example, the pyrrolone derivatives described in the first paper likely have significant solubility in organic solvents due to their aromatic nature and the presence of polar functional groups . The second paper's mention of voltage-clamp studies indicates that some of these compounds can interact with biological targets such as L-type Ca2+ channels, suggesting potential bioactivity . The compound , with its benzofuran and nitrophenyl groups, may also exhibit similar interactions with biological systems.
properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c1-24(2)11-12-25-20(14-7-9-16(10-8-14)26(30)31)19(22(28)23(25)29)21(27)18-13-15-5-3-4-6-17(15)32-18/h3-10,13,20,28H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQZHMUXENLHQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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